molecular formula C11H12N2 B13837813 1-Allyl-4-methyl-1H-benzo[d]imidazole

1-Allyl-4-methyl-1H-benzo[d]imidazole

Cat. No.: B13837813
M. Wt: 172.23 g/mol
InChI Key: ZLRVZFKUDGBIAL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-4-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of an o-phenylenediamine derivative with an allyl-substituted aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-Allyl-4-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the imidazole ring can produce dihydroimidazole derivatives .

Mechanism of Action

The mechanism of action of 1-Allyl-4-methyl-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • 1-Allyl-2-methyl-1H-benzo[d]imidazole
  • 1-Allyl-5-methyl-1H-benzo[d]imidazole
  • 1-Allyl-4-ethyl-1H-benzo[d]imidazole

Uniqueness

1-Allyl-4-methyl-1H-benzo[d]imidazole is unique due to the specific positioning of the allyl and methyl groups, which can influence its reactivity and interactions with other molecules. This positional specificity can result in different biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

4-methyl-1-prop-2-enylbenzimidazole

InChI

InChI=1S/C11H12N2/c1-3-7-13-8-12-11-9(2)5-4-6-10(11)13/h3-6,8H,1,7H2,2H3

InChI Key

ZLRVZFKUDGBIAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N(C=N2)CC=C

Origin of Product

United States

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